4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
8-butyl-12-[(4-ethenylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2/c1-3-5-11-23-18(25)17-16(10-12-26-17)24-19(23)21-22-20(24)27-13-15-8-6-14(4-2)7-9-15/h4,6-10,12H,2-3,5,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSPWUBVANYAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is an organic compound that belongs to a class of triazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4OS2 with a molecular weight of 396.53 g/mol. The compound features a complex multi-ring structure that contributes to its unique reactivity and biological properties. Its structure includes a thieno-triazole core with various substituents that enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4OS2 |
| Molecular Weight | 396.53 g/mol |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors. One common approach is the condensation of thieno-triazole derivatives with vinylbenzyl thioether under suitable conditions to yield the desired product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related triazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A specific study noted that triazole-thiones demonstrated activity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Similar triazole derivatives have been reported to possess antibacterial and antifungal activities. For example, benzothioate derivatives related to this compound exhibited good antibacterial activity against pathogenic bacteria compared to standard antibiotics .
The mechanisms underlying the biological activities of these compounds often involve interaction with cellular pathways such as inhibition of voltage-gated sodium channels (VGSCs), which play a crucial role in neuronal excitability and cancer cell proliferation . The presence of thioether groups enhances binding affinity to various biological targets.
Case Studies
- Anticancer Activity : A study on triazole-thiones revealed their capability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. The compounds were tested against several cancer lines, showing promising results in reducing cell viability .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of structurally similar compounds demonstrated significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of thieno-triazolopyrimidinones are highly dependent on substituents at positions 1, 4, and 5. Below is a comparative analysis with key analogs:
Key Observations:
- Substituent Flexibility : The 4-vinylbenzylthio group in the target compound may improve binding affinity in biological systems due to π-π interactions, whereas alkyl/arylthio groups (e.g., 3-methylbenzylthio) prioritize steric effects .
- Chlorine vs. Vinyl : Chlorinated analogs (e.g., ) exhibit higher stability but reduced solubility compared to vinyl-substituted derivatives.
- Bioactivity : Piperidinylmethyl and tolyl derivatives (e.g., ) show superior pharmacological profiles, suggesting that bulky substituents at position 1 enhance target engagement.
Pharmacological Activity
- Antimicrobial Potential: Compounds with piperidinylmethyl or pyrrolidinylmethyl groups (e.g., ) demonstrated IC₅₀ values < 10 μM against bacterial strains, likely due to enhanced membrane penetration.
- Anticancer Activity : Ethylcarboxylate derivatives (e.g., ) showed cytotoxicity against MCF-7 cells (IC₅₀ = 8.2 μM), attributed to apoptosis induction via ROS generation.
- Enzyme Inhibition: Piperidine-containing analogs (e.g., ) inhibited acetylcholinesterase at nanomolar concentrations, outperforming the target compound’s predicted activity.
Physicochemical Properties
| Property | Target Compound | 4-Butyl-1-((3-methylbenzyl)thio) Analog | 1-((2-Chlorobenzyl)thio) Analog |
|---|---|---|---|
| Molecular Weight | ~384.5 | 384.5 | 467.0 |
| LogP (Predicted) | ~3.8 | 3.5 | 4.2 |
| Solubility | Moderate | Moderate | Low |
Q & A
Q. How can in silico ADMET predictions guide subsequent in vivo studies?
- Methodological Answer : Use SwissADME to predict blood-brain barrier permeability (BOILED-Egg model) and CYP450 interactions. For hepatotoxicity, apply ProTox-II to identify structural alerts (e.g., thioether-mediated glutathione depletion). Validate predictions with acute toxicity testing in rodents (OECD 423) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
